molecular formula C27H44O7 B1250365 Zoanthusterone

Zoanthusterone

Cat. No.: B1250365
M. Wt: 480.6 g/mol
InChI Key: IWDRHBXSOJSTLO-QEKQCLLNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zoanthusterone is a natural product found in Zoanthus with data available.

Scientific Research Applications

Zoanthusterone Discovery and Isolation

This compound is a novel ecdysteroid isolated from a marine zoanthid, Zoanthus sp., marking the first report of ecdysteroids in this species. This discovery also led to the isolation of other known ecdysteroids, contributing significantly to marine biochemistry research (Suksamrarn et al., 2002).

Implications in Marine Alkaloid Research

Research on Zoanthus sp. has led to the identification of novel metabolites like zoaramine and zoarenone. These findings are crucial in understanding the biogenetic origin of norzoanthamine alkaloids, which have potential antiosteoporotic properties (Cen-Pacheco et al., 2014).

Synthetic Studies of Zoanthamine Alkaloids

The complex structure of zoanthamine alkaloids, including norzoanthamine, found in Zoanthus species, has posed a significant synthetic challenge. These alkaloids have a range of biological properties, including potential anti-inflammatory and antiosteoporotic effects. Advances in their synthesis have been crucial for further biological testing and potential drug development (Yoshimura et al., 2012).

Zoanthamine Alkaloids and Anti-Inflammatory Properties

Isolated compounds from Zoanthus kuroshio, including zoanthamine-type alkaloids, have demonstrated significant anti-inflammatory activities. This research underscores the potential of marine organisms in the development of new anti-inflammatory agents (Hsu et al., 2016).

Properties

Molecular Formula

C27H44O7

Molecular Weight

480.6 g/mol

IUPAC Name

(1S,2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-1,2,3,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O7/c1-14(2)6-7-21(30)26(5,33)20-9-11-27(34)16-12-18(28)17-13-19(29)22(31)23(32)25(17,4)15(16)8-10-24(20,27)3/h12,14-15,17,19-23,29-34H,6-11,13H2,1-5H3/t15-,17-,19+,20-,21+,22+,23+,24+,25+,26+,27+/m0/s1

InChI Key

IWDRHBXSOJSTLO-QEKQCLLNSA-N

Isomeric SMILES

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3([C@@H]([C@@H]([C@@H](C4)O)O)O)C)C)O)O)O

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(C(C(C(C4)O)O)O)C)C)O)O)O

Synonyms

zoanthusterone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.